
4-Dodecyl-N-(3-(tribromomethyl)quinolin-6-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Dodecyl-N-(3-(tribromomethyl)quinolin-6-yl)benzenesulfonamide is a complex organic compound that features a quinoline core substituted with a tribromomethyl group and a benzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecyl-N-(3-(tribromomethyl)quinolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Tribromomethyl Group: The tribromomethyl group can be introduced via bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).
Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the quinoline derivative with benzenesulfonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Dodecyl-N-(3-(tribromomethyl)quinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tribromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in polar solvents.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
4-Dodecyl-N-(3-(tribromomethyl)quinolin-6-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structural features.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 4-Dodecyl-N-(3-(tribromomethyl)quinolin-6-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The tribromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The quinoline core can intercalate with DNA, affecting transcription and replication processes.
類似化合物との比較
Similar Compounds
- 4-Dodecyl-N-(3-bromomethyl)quinolin-6-yl)benzenesulfonamide
- 4-Dodecyl-N-(3-chloromethyl)quinolin-6-yl)benzenesulfonamide
- 4-Dodecyl-N-(3-fluoromethyl)quinolin-6-yl)benzenesulfonamide
Uniqueness
4-Dodecyl-N-(3-(tribromomethyl)quinolin-6-yl)benzenesulfonamide is unique due to the presence of the tribromomethyl group, which imparts distinct reactivity and potential biological activity compared to its mono- or di-halogenated analogs. This makes it a valuable compound for exploring new chemical reactions and biological interactions.
特性
CAS番号 |
457068-87-0 |
|---|---|
分子式 |
C28H35Br3N2O2S |
分子量 |
703.4 g/mol |
IUPAC名 |
4-dodecyl-N-[3-(tribromomethyl)quinolin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C28H35Br3N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-16-26(17-14-22)36(34,35)33-25-15-18-27-23(20-25)19-24(21-32-27)28(29,30)31/h13-21,33H,2-12H2,1H3 |
InChIキー |
MUEOTPJKOQKAHR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC(=CN=C3C=C2)C(Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


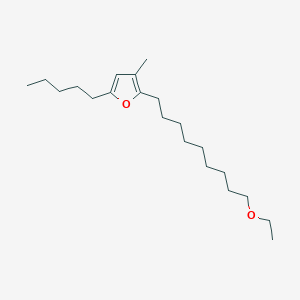
![3-Benzyl-1-[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B15211259.png)
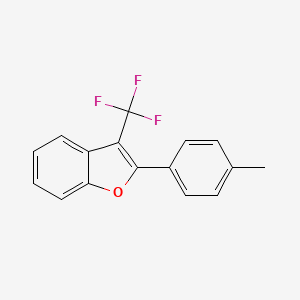
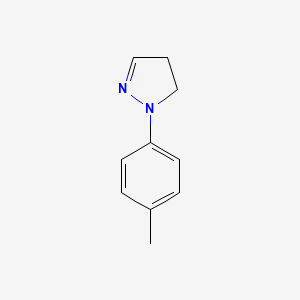
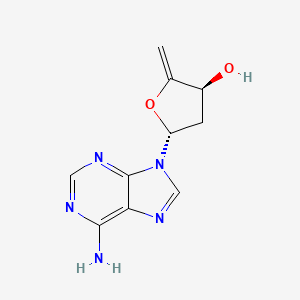


![3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B15211295.png)
![[3,3'-Bipyrrolidine]-5,5'-dione](/img/structure/B15211310.png)
![2,6-Dimethoxy-N-[3-(2-phenylpropan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B15211313.png)
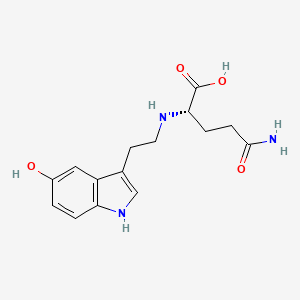
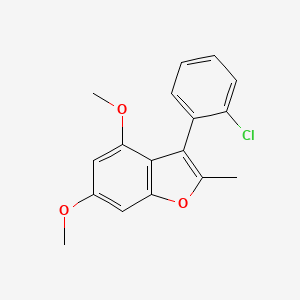
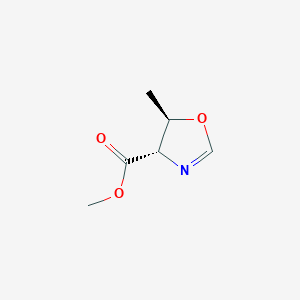
![Carbamothioic acid, methyl-, S-[2-(butylamino)ethyl] ester](/img/structure/B15211333.png)
